ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a thiophene ring, a phenylamino group, and a trimethoxyphenylmethylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated thiophene derivative.
Addition of the Trimethoxyphenylmethylidene Moiety: This step involves the condensation of a trimethoxybenzaldehyde derivative with the thiophene ring, often under basic conditions to form the methylene bridge.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:
Similar Compounds: Thiophene-2-carboxylate, 2-aminothiophene, and 3,4,5-trimethoxybenzaldehyde derivatives.
Uniqueness: The presence of the phenylamino and trimethoxyphenylmethylidene groups makes it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-phenylimino-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)19-20(25)18(31-22(19)24-15-9-7-6-8-10-15)13-14-11-16(27-2)21(29-4)17(12-14)28-3/h6-13,25H,5H2,1-4H3/b18-13-,24-22? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKOXNUMMIOFP-KQFRZDRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367420 | |
Record name | STK158387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-30-3 | |
Record name | STK158387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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